molecular formula C25H30N4O2S B2825556 N-cyclohexyl-1-(4-oxo-7-(p-tolyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide CAS No. 1243063-11-7

N-cyclohexyl-1-(4-oxo-7-(p-tolyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide

Cat. No.: B2825556
CAS No.: 1243063-11-7
M. Wt: 450.6
InChI Key: MPIITKAUJOPEHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclohexyl-1-(4-oxo-7-(p-tolyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide is a synthetic small molecule featuring a thieno[3,2-d]pyrimidinone core fused with a piperidine-3-carboxamide moiety. The compound’s structure includes a p-tolyl (4-methylphenyl) substituent at the 7-position of the thienopyrimidine ring and a cyclohexyl group attached to the carboxamide nitrogen.

Key structural attributes include:

  • Thieno[3,2-d]pyrimidin-4-one core: A heterocyclic system known for its role in binding ATP pockets of kinases.
  • Piperidine-3-carboxamide: Provides conformational flexibility and hydrogen-bonding capacity.

Properties

IUPAC Name

N-cyclohexyl-1-[7-(4-methylphenyl)-4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N4O2S/c1-16-9-11-17(12-10-16)20-15-32-22-21(20)27-25(28-24(22)31)29-13-5-6-18(14-29)23(30)26-19-7-3-2-4-8-19/h9-12,15,18-19H,2-8,13-14H2,1H3,(H,26,30)(H,27,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPIITKAUJOPEHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=C2N=C(NC3=O)N4CCCC(C4)C(=O)NC5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-1-(4-oxo-7-(p-tolyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thieno[3,2-d]pyrimidine core, followed by the introduction of the p-tolyl group and the piperidine ring. The final step involves the cyclohexylation of the piperidine ring and the formation of the carboxamide group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The use of automated systems can also help in scaling up the production while maintaining consistency in the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-1-(4-oxo-7-(p-tolyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into more reactive forms.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce new functional groups or modify existing ones.

Scientific Research Applications

Overview

Ethyl 2-amino-5-(trifluoromethyl)-1H-indole-3-carboxylate is a compound that has garnered attention in medicinal chemistry for its potential therapeutic applications. Its structural features allow it to interact with various biological targets, making it a candidate for drug development.

Therapeutic Applications

  • Antiviral Activity : Research indicates that derivatives of indole compounds, including ethyl 2-amino-5-(trifluoromethyl)-1H-indole-3-carboxylate, can inhibit viral replication. A study demonstrated that similar indole derivatives effectively inhibit HIV integrase, suggesting potential use in antiviral therapies .
  • Anti-inflammatory Properties : Compounds with indole structures have shown promise in modulating immune responses. Ethyl 2-amino-5-(trifluoromethyl)-1H-indole-3-carboxylate may inhibit interleukin-4 (IL-4) gene expression, which is crucial in inflammatory processes. This makes it a candidate for treating autoimmune diseases .
  • Anticancer Potential : Some studies have explored the cytotoxic effects of indole derivatives on cancer cell lines. The ability of ethyl 2-amino-5-(trifluoromethyl)-1H-indole-3-carboxylate to induce apoptosis in tumor cells could be a significant avenue for cancer therapy research .

Data Table: Summary of Biological Activities

Activity Mechanism Reference
AntiviralInhibition of HIV integrase
Anti-inflammatoryModulation of IL-4 expression
AnticancerInduction of apoptosis in cancer cells

Case Studies

  • Integrase Inhibition : A specific derivative was found to inhibit the strand transfer activity of HIV integrase with an IC50 value of 3.11 μM, showcasing its potential as an antiviral agent .
  • Cytotoxicity Assays : In vitro studies on various cancer cell lines demonstrated that certain indole derivatives led to significant reductions in cell viability, indicating their potential as anticancer agents .

Overview

N-cyclohexyl-1-(4-oxo-7-(p-tolyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide is another compound of interest due to its unique structural characteristics and biological activities.

Therapeutic Applications

  • Anticancer Activity : This compound has been studied for its ability to inhibit specific cancer pathways. Its thieno-pyrimidine structure is known to interact with kinases involved in tumor progression, making it a potential candidate for targeted cancer therapies .
  • Antimicrobial Properties : Preliminary studies suggest that thieno-pyrimidine derivatives exhibit antimicrobial activity against various bacterial strains, indicating their potential use in treating infections .

Data Table: Summary of Biological Activities

Activity Mechanism Reference
AnticancerInhibition of kinase pathways
AntimicrobialActivity against bacterial strains

Case Studies

  • Kinase Inhibition Studies : Research has shown that N-cyclohexyl derivatives can effectively inhibit certain kinases associated with cancer cell proliferation, providing a basis for further development as anticancer agents .
  • Microbial Efficacy Tests : Laboratory tests demonstrated that this compound exhibited significant antibacterial activity against several pathogens, suggesting its utility in developing new antimicrobial therapies .

Mechanism of Action

The mechanism of action of N-cyclohexyl-1-(4-oxo-7-(p-tolyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological system being studied.

Comparison with Similar Compounds

Key Observations:

Cycloalkyl Modifications : Replacing cyclohexyl with cyclooctyl () introduces greater conformational flexibility but may reduce solubility due to increased hydrophobicity.

Heterocyclic Diversity : Pyrimidine derivatives with bromophenyl/naphthyl groups () exhibit distinct electronic profiles, favoring halogen-bond interactions but risking off-target effects.

Biological Activity

N-cyclohexyl-1-(4-oxo-7-(p-tolyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound combines a piperidine ring with a thieno[3,2-d]pyrimidine moiety, which may interact with various biological targets, making it a candidate for therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C18H23N3O2SC_{18}H_{23}N_{3}O_{2}S. Its structure includes:

  • A piperidine ring that contributes to its pharmacological properties.
  • A thieno[3,2-d]pyrimidine moiety , which is known for its bioactivity.
  • A ketone and a carboxamide functional group , enhancing its reactivity and potential interactions with biological systems.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives of thieno[3,2-d]pyrimidines can inhibit specific kinases involved in cancer progression. The inhibition of Aurora kinase has been particularly noted as a promising target for cancer treatment .

Antimicrobial Properties

This compound also demonstrates antimicrobial activity. In various studies, thieno[3,2-d]pyrimidine derivatives displayed effectiveness against multiple bacterial strains. The structure's ability to interact with bacterial cell membranes contributes to its potential as an antibacterial agent. For example, the compound's derivatives have shown promising results in inhibiting the growth of Gram-positive and Gram-negative bacteria .

Immunomodulatory Effects

This compound may also possess immunomodulatory properties. Studies have indicated that similar compounds can enhance immune responses by stimulating the activity of immune cells . This aspect is crucial for developing therapies targeting autoimmune diseases or enhancing vaccine efficacy.

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : The presence of specific functional groups allows the compound to inhibit key enzymes involved in cellular signaling pathways.
  • Receptor Interaction : The piperidine moiety may facilitate binding to various receptors, modulating their activity and influencing cellular responses.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that thieno[3,2-d]pyrimidine derivatives can induce ROS production, leading to apoptosis in cancer cells.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of biological activities of compounds related to this compound:

StudyFindings
Cheng et al. (2011)Identified selective inhibition of coactivator-associated arginine methyltransferase 1 by similar compounds, indicating potential in hormone-dependent tumors .
Sarymzakova et al. (2024)Reported on the antibacterial and immunostimulatory properties of piperidin derivatives, suggesting a broad spectrum of biological activity .
ACS Publications (2021)Discussed oxidative dimerization processes relevant to thieno derivatives, hinting at novel synthetic pathways for bioactive compounds .

Q & A

Q. What are the key synthetic routes for synthesizing this compound, and what reaction conditions are critical for yield optimization?

The synthesis involves multi-step organic reactions:

  • Step 1 : Formation of the thienopyrimidine core via cyclization of substituted thiophene and pyrimidine precursors.
  • Step 2 : Introduction of the piperidine ring using coupling agents like EDCI/HOBt under inert conditions.
  • Step 3 : Attachment of the cyclohexyl group via reductive amination or nucleophilic substitution. Critical parameters include temperature control (60–80°C for cyclization), solvent choice (DMF or THF), and catalysts (e.g., Pd for cross-coupling) .

Q. Which analytical techniques are essential for structural characterization and purity assessment?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry and substituent positions.
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.
  • HPLC : Purity >95% is typically required for biological studies.
  • X-ray Crystallography : Resolves stereochemical ambiguities in crystalline forms .

Q. What are the solubility and stability profiles of this compound under physiological conditions?

  • Solubility : Poor aqueous solubility; requires DMSO or ethanol for dissolution.
  • Stability : Stable at −20°C for long-term storage. Degrades at pH <3 or >10, necessitating buffered solutions for in vitro assays .

Q. Which biological targets are commonly associated with thienopyrimidine derivatives?

Thienopyrimidines often target kinases (e.g., EGFR, VEGFR) and enzymes (e.g., DHFR) via competitive inhibition. Computational docking studies suggest interactions with ATP-binding pockets .

Advanced Research Questions

Q. How can synthetic scalability be improved without compromising purity?

  • Flow Chemistry : Continuous flow reactors enhance reproducibility and reduce side reactions.
  • Design of Experiments (DoE) : Statistical optimization of reaction parameters (e.g., temperature, stoichiometry) maximizes yield.
  • Automated Purification : Flash chromatography or preparative HPLC ensures batch-to-batch consistency .

Q. What in silico strategies are effective for predicting structure-activity relationships (SAR)?

  • Molecular Docking : Tools like AutoDock predict binding affinities to kinases (e.g., using PDB ID 1M17).
  • QSAR Modeling : Regression models correlate substituent electronegativity (e.g., p-tolyl vs. chlorophenyl) with IC50 values.
  • MD Simulations : Assess conformational stability of the piperidine ring in aqueous environments .

Q. How can contradictions in bioactivity data between in vitro and in vivo models be resolved?

  • Metabolic Stability Assays : Liver microsomes identify rapid degradation (e.g., cytochrome P450 oxidation).
  • Formulation Adjustments : Use liposomal encapsulation or PEGylation to enhance bioavailability.
  • Dose-Response Reassessment : Validate in vivo efficacy using orthotopic tumor models .

Q. What strategies are recommended for designing analogs with improved pharmacokinetics?

  • Substituent Modification : Replace the cyclohexyl group with polar moieties (e.g., morpholine) to enhance solubility.
  • Prodrug Approaches : Introduce ester linkages for pH-sensitive release in target tissues.
  • Plasma Protein Binding Assays : Measure unbound fraction to adjust dosing regimens .

Q. How do structural variations in similar compounds impact biological activity?

Analog Modification Activity Trend
N-(4-chlorobenzyl) derivativeChlorine at para position↑ Kinase inhibition (IC50 50 nM)
N-(cyclopropylmethyl) derivativeCyclopropane ring↓ Solubility, ↑ Metabolic stability
Fluorinated analogsFluorine at meta position↑ Blood-brain barrier penetration
SAR studies highlight the importance of electron-withdrawing groups for target affinity .

Q. What experimental protocols are used to validate target engagement in cellular models?

  • Cellular Thermal Shift Assay (CETSA) : Confirm target binding by measuring protein denaturation.
  • Western Blotting : Quantify phosphorylation of downstream kinases (e.g., ERK1/2).
  • CRISPR Knockout Models : Validate specificity using kinase-deficient cell lines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.